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Compound of Interest

Compound Name: hexaaquacobalt(II)

Cat. No.: B1241676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of two common

cobalt(II) complexes: the octahedral hexaaquacobalt(II), [Co(H₂O)₆]²⁺, and the tetrahedral

tetrachlorocobaltate(II), [CoCl₄]²⁻. The distinct differences in their geometry, electronic

structure, and magnetic properties, arising from the different ligand environments, are detailed

below with supporting experimental data and protocols.

Physicochemical Properties: A Tabulated
Comparison
The following tables summarize the key quantitative data for the two cobalt(II) complexes,

highlighting their fundamental differences.
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Property
Hexaaquacobalt(II),
[Co(H₂O)₆]²⁺

Tetrachlorocobaltate(II),
[CoCl₄]²⁻

Appearance
Pink solid (hydrated salts) or

pink aqueous solution[1][2]

Blue solid (as a salt) or intense

blue solution[1][2]

Coordination Geometry Octahedral[3] Tetrahedral[4][5]

Coordination Number 6 4

Ligands
6 x H₂O (weak-field ligand)[2]

[6]
4 x Cl⁻ (weak-field ligand)[2]

Electronic Configuration High-spin d⁷ (t₂g⁵ eg²)[6] High-spin d⁷ (e³ t₂⁴)[7]

Number of Unpaired e⁻ 3[8] 3[3]

Table 1: General Properties of Hexaaquacobalt(II) and Tetrachlorocobaltate(II).

Spectroscopic / Magnetic
Property

Hexaaquacobalt(II),
[Co(H₂O)₆]²⁺

Tetrachlorocobaltate(II),
[CoCl₄]²⁻

λₘₐₓ (Visible) ~512 nm[9] ~690 nm[10]

Molar Absorptivity (ε) ~4.84 L mol⁻¹ cm⁻¹[9]

Significantly higher than

[Co(H₂O)₆]²⁺ (typically > 100 L

mol⁻¹ cm⁻¹)

Electronic Transition
⁴T₁g(F) → ⁴T₁g(P) (Laporte

forbidden, weak)[6]

⁴A₂(F) → ⁴T₁(P) (Laporte

partially allowed, strong)[11]

Magnetic Moment (μ_eff)

Spin-only: 3.87 B.M.

Experimental: 4.3 – 5.2 B.M.

(due to orbital contribution)[8]

[12]

Spin-only: 3.87 B.M.

Experimental: 4.4 – 4.8 B.M.

(significant orbital contribution)

[7]

Table 2: Spectroscopic and Magnetic Data for Hexaaquacobalt(II) and Tetrachlorocobaltate(II).

Equilibrium and Interconversion
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In aqueous solutions containing chloride ions, hexaaquacobalt(II) and tetrachlorocobaltate(II)

exist in a reversible equilibrium. The position of this equilibrium is sensitive to both the

concentration of chloride ions and the temperature, a classic demonstration of Le Châtelier's

principle.[13]

[Co(H₂O)₆]²⁺ (aq) + 4 Cl⁻ (aq) ⇌ [CoCl₄]²⁻ (aq) + 6 H₂O (l)

The forward reaction, forming the tetrachlorocobaltate(II) complex, is endothermic. Therefore,

increasing the temperature shifts the equilibrium to the right, favoring the formation of the blue

[CoCl₄]²⁻ complex. Conversely, adding excess water will shift the equilibrium to the left,

regenerating the pink [Co(H₂O)₆]²⁺ complex.

[Co(H₂O)₆]²⁺
(Pink, Octahedral)

[CoCl₄]²⁻
(Blue, Tetrahedral)

  High [Cl⁻]
  High Temp.

  Low [Cl⁻] (add H₂O)
  Low Temp.

+ 4Cl⁻

+ 6H₂O

Click to download full resolution via product page

Caption: Equilibrium between hexaaquacobalt(II) and tetrachlorocobaltate(II).

Experimental Protocols
Synthesis
Protocol 1: Preparation of Hexaaquacobalt(II) Chloride Solution (0.1 M)

Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, M.W. 237.93 g/mol ), deionized

water, 100 mL volumetric flask, analytical balance.

Procedure:

1. Accurately weigh 2.38 g of CoCl₂·6H₂O.
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2. Transfer the solid to the 100 mL volumetric flask.

3. Add approximately 50 mL of deionized water and swirl to dissolve the solid completely.

4. Once dissolved, dilute the solution to the 100 mL mark with deionized water.

5. Stopper the flask and invert several times to ensure homogeneity. The resulting solution is

approximately 0.1 M [Co(H₂O)₆]²⁺ and will be pink.

Protocol 2: In-situ Preparation of Tetrachlorocobaltate(II)

Materials: 0.1 M [Co(H₂O)₆]²⁺ solution (from Protocol 1), concentrated hydrochloric acid (~12

M HCl), test tube or beaker.

Procedure:

1. Place 5 mL of the 0.1 M [Co(H₂O)₆]²⁺ solution into a test tube.

2. In a fume hood, carefully and slowly add concentrated HCl dropwise to the pink solution

while gently swirling.

3. Observe the color change from pink to violet and finally to an intense blue, indicating the

formation of the [CoCl₄]²⁻ complex. The high concentration of chloride ions shifts the

equilibrium to favor the product.

Characterization
Protocol 3: UV-Visible Spectroscopic Analysis

Instrumentation: A standard UV-Visible spectrophotometer.

Procedure:

1. Record the UV-Vis spectrum of the 0.1 M [Co(H₂O)₆]²⁺ solution from 350 nm to 800 nm,

using deionized water as a blank. Identify the λₘₐₓ, which should be around 512 nm.[9]

Note the low absorbance value.
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2. Record the UV-Vis spectrum of the blue [CoCl₄]²⁻ solution prepared in Protocol 2. A 1:10

dilution with concentrated HCl may be necessary to bring the absorbance within the

instrument's linear range. Use concentrated HCl as the blank.

3. Identify the characteristic absorption bands for the tetrahedral complex, noting the λₘₐₓ

around 690 nm and the significantly higher molar absorptivity compared to the hexaaqua

complex.[10]

Protocol 4: Determination of Magnetic Susceptibility (Evans Method)

Instrumentation: NMR spectrometer, Evans balance tubes.

Procedure:

1. Prepare a reference tube containing a known solvent (e.g., D₂O) with a small amount of

an internal standard (e.g., tert-butanol).

2. Prepare a sample tube containing a solution of the cobalt complex (e.g., 0.1 M

[Co(H₂O)₆]²⁺ in D₂O) with the same concentration of the internal standard.

3. Acquire the ¹H NMR spectrum for both the reference and the sample tubes.

4. Measure the chemical shift difference (Δδ) of the internal standard between the two

spectra.

5. Calculate the molar magnetic susceptibility (χₘ) and the effective magnetic moment (μ_eff)

using the appropriate equations, which relate Δδ to the concentration and temperature of

the sample.[1] This method can be applied to both complexes, using appropriate solvents.
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Synthesis

Characterization

Data Analysis

Start:
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Caption: Experimental workflow for synthesis and characterization of cobalt complexes.

Ligand Field Theory and Electronic Structure

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1241676?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The observed differences in color and magnetic properties are explained by Ligand Field

Theory (LFT). The arrangement and nature of the ligands dictate how the d-orbitals of the

central Co²⁺ ion are split in energy.

[Co(H₂O)₆]²⁺ (Octahedral): The six water ligands create an octahedral field, splitting the d-

orbitals into a lower energy t₂g set and a higher energy e_g set. Water is a weak-field ligand,

resulting in a small energy gap (Δₒ). For a d⁷ ion, this leads to a high-spin configuration (t₂g⁵

e_g²) with three unpaired electrons. The electronic transitions are Laporte-forbidden, leading

to low molar absorptivity and a pale pink color.[3][6]

[CoCl₄]²⁻ (Tetrahedral): The four chloride ligands create a tetrahedral field, which has an

inverted and smaller splitting pattern (Δₜ) compared to octahedral. The d-orbitals split into a

lower energy e set and a higher energy t₂ set. The smaller splitting energy ensures a high-

spin configuration (e³ t₂⁴) with three unpaired electrons. The lack of a center of symmetry in

the tetrahedral geometry partially relaxes the Laporte selection rule, resulting in much more

intense d-d transitions and the characteristic deep blue color.[3][11]
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Caption: d-orbital splitting diagrams for high-spin Co(II) complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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